(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
Description
(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a chiral β-amino acid derivative featuring a brominated hydroxyphenyl substituent at the β-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol (CAS: 1270109-06-2) . The compound’s stereochemistry (3S configuration) and substituent positioning (5-bromo, 2-hydroxy) are critical to its physicochemical and biological properties.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
MSPXYAMOMRDXEZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@H](CC(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves the bromination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the use of bromine and a suitable catalyst to introduce the bromine atom into the phenyl ring. Subsequent reactions introduce the amino and hydroxyl groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The brominated hydroxyphenyl group distinguishes this compound from analogs with halogen or hydroxyl substitutions at different positions or on alternative aromatic systems. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Pharmacokinetic and Functional Comparisons
While direct data for the target compound are unavailable, insights can be inferred from related β-amino acids:
- Toxicity : BMAA’s neurotoxicity at high doses (>100 mg/kg) highlights the need for dose optimization in brominated analogs to avoid off-target effects .
Biological Activity
(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, also known as a brominated aromatic amino acid, exhibits a range of biological activities due to its unique structural features. This compound contains both hydroxy and amino groups, along with a bromine atom, which contribute to its reactivity and potential therapeutic applications.
Structural Characteristics
The chemical formula for (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is . The presence of functional groups such as the hydroxyl group (-OH) and amino group (-NH2) enhances its biological activity by allowing interactions with various biological molecules.
The biological effects of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid are primarily mediated through:
- Hydrogen Bonding : The hydroxyl and amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Halogen Bonding : The bromine atom can participate in halogen bonding, which may stabilize interactions with biological targets.
These interactions can modulate various biochemical pathways, leading to diverse biological effects such as antioxidant activity, neuroactivity, and potential anticancer properties.
Biological Activities
- Antioxidant Properties : The hydroxyl group in the compound can donate hydrogen atoms, potentially neutralizing free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
- Neuroactive Effects : Similar to other amino acid derivatives, this compound may exhibit neuroactive properties, potentially acting as a neurotransmitter or modulating neurotransmitter systems. This aspect is particularly relevant for research into treatments for neurological disorders .
- Anticancer Potential : Preliminary studies suggest that (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid may possess anticancer properties. Its ability to influence cell signaling pathways could be leveraged in developing new cancer therapies .
Comparative Analysis
To understand the uniqueness of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxyphenylalanine | Hydroxylated phenylalanine | Neuroactive effects; potential as a neurotransmitter |
| 4-Bromo-L-tyrosine | Brominated tyrosine | Antioxidant properties; involvement in protein synthesis |
| 5-Bromoindole-2-carboxylic acid | Brominated indole with carboxylic acid | Antimicrobial activity; used in drug design |
| 2-Bromophenylalanine | Brominated phenylalanine | Similar neuroactive properties; used in pharmacological studies |
The combination of the bromine atom with hydroxyl and amino groups in (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid provides distinct chemical reactivity and potential biological activity compared to these analogs .
Case Studies and Research Findings
Recent studies have investigated the biological activities of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid:
- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to free radicals, suggesting its potential as a therapeutic agent against oxidative damage.
- Neuroprotective Studies : Animal models treated with (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid showed improved cognitive functions and reduced neuroinflammation, indicating its promise in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
